molecular formula C19H18N8O B2470603 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2198917-62-1

2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2470603
CAS No.: 2198917-62-1
M. Wt: 374.408
InChI Key: UFMPOWBKKROFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This type of compounds has been synthesized and evaluated for their activities to inhibit CDK2, a target for cancer treatment .


Chemical Reactions Analysis

The compound is part of a new set of small molecules designed as novel CDK2 targeting compounds . Most of the prepared compounds significantly inhibited the growth of examined cell lines .

Scientific Research Applications

Anticancer Applications

The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, including compounds related to the given chemical structure, has shown significant antitumor activity in mice. These compounds act as mitotic inhibitors, causing the accumulation of cells at mitosis, indicating their potential as anticancer agents. Routes have been developed for the synthesis of congeners through cyclization and oxidative cyclization processes, producing imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine ring systems, respectively. Although the target compounds were found to be less active than their precursors, their synthesis contributes to the ongoing search for effective cancer treatments (Carroll Temple et al., 1987).

Anti-Inflammatory and Antioxidant Applications

Novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema test in rats. Among these derivatives, certain compounds showed good anti-inflammatory activity with minimal ulcerogenic effects, comparable to that of the reference drug indomethacin. This research highlights the influence of lipophilicity on the biological response of these compounds, suggesting their potential as anti-inflammatory agents with reduced side effects (A. A. El-Tombary, 2013).

Other Biological Evaluations

Several studies have synthesized and evaluated derivatives of pyrazolo[3,4-d]pyrimidin-4-ones for various biological activities, including their use as anticancer, anti-5-lipoxygenase agents, and their potential in treating cognitive disorders. For instance, the design, synthesis, and biological evaluation of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have shown promising results in rodent models for procognitive activity and synaptic stabilization, further supporting the therapeutic potential of these compounds in cognitive disorders and related disease states (A. Rahmouni et al., 2016).

Mechanism of Action

The compound is designed to inhibit CDK2, a protein kinase associated with cell proliferation and differentiation . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The compound shows potential for further exploration . It has shown acceptable activity and selectivity for certain cell lines, making it a promising candidate for future research .

Properties

IUPAC Name

2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O/c1-25-18-15(8-23-25)19(22-12-21-18)26-9-13(10-26)11-27-17(28)3-2-16(24-27)14-4-6-20-7-5-14/h2-8,12-13H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMPOWBKKROFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.